molecular formula C9H13N5 B13090384 1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine

1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13090384
M. Wt: 191.23 g/mol
InChI Key: FQVFIHSMMVVXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are mild and can include various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-butylhydroperoxide.

    Reducing Agents: Sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxides, while reduction could yield amines.

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with various molecular targets. The imidazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to participate in a wider range of reactions and interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-(2-imidazol-1-ylethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-8-6-9(10)12-14(8)5-4-13-3-2-11-7-13/h2-3,6-7H,4-5H2,1H3,(H2,10,12)

InChI Key

FQVFIHSMMVVXII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCN2C=CN=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.